molecular formula C12H18O8 B12102551 Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside

Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside

Cat. No.: B12102551
M. Wt: 290.27 g/mol
InChI Key: YBESHGJFPWHRBW-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside is a chemically modified sugar derivative. It is a methylated and acetylated form of D-xylopyranose, a five-carbon sugar. This compound is often used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside typically involves the acetylation of methyl alpha-D-xylopyranoside. The process generally includes the following steps:

    Starting Material: Methyl alpha-D-xylopyranoside.

    Acetylation: The hydroxyl groups at positions 2, 3, and 4 of the xylopyranoside ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

    Purification: The product is purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent sugar, methyl alpha-D-xylopyranoside.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Methyl alpha-D-xylopyranoside.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and other biological molecules.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active sugars.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed, releasing the parent sugar, which can then participate in biological processes. The compound can also act as a substrate for enzymes that recognize acetylated sugars, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside: Similar structure but different stereochemistry.

    Methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside: Similar acetylation pattern but derived from glucose.

    Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside: Similar acetylation pattern but derived from galactose.

Uniqueness

Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside is unique due to its specific acetylation pattern and the presence of the alpha-D-xylopyranoside backbone. This combination of features makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4,5-diacetyloxy-6-methoxyoxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O8/c1-6(13)18-9-5-17-12(16-4)11(20-8(3)15)10(9)19-7(2)14/h9-12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBESHGJFPWHRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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